molecular formula C16H16N2O3 B10951174 3-[2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one

3-[2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one

Cat. No.: B10951174
M. Wt: 284.31 g/mol
InChI Key: NJXRPQYJOUJAPR-UHFFFAOYSA-N
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Description

3-[2-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-OXOETHYL]-1(3H)-ISOBENZOFURANONE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-OXOETHYL]-1(3H)-ISOBENZOFURANONE typically involves multi-step organic reactions. One common method includes the condensation of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with phthalic anhydride under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as acetic acid or ethanol, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[2-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-OXOETHYL]-1(3H)-ISOBENZOFURANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[2-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-OXOETHYL]-1(3H)-ISOBENZOFURANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-OXOETHYL]-1(3H)-ISOBENZOFURANONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole
  • 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

Compared to similar compounds, 3-[2-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-OXOETHYL]-1(3H)-ISOBENZOFURANONE stands out due to its unique combination of a pyrazole ring and an isobenzofuranone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

3-[2-(1-ethyl-5-methylpyrazol-4-yl)-2-oxoethyl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C16H16N2O3/c1-3-18-10(2)13(9-17-18)14(19)8-15-11-6-4-5-7-12(11)16(20)21-15/h4-7,9,15H,3,8H2,1-2H3

InChI Key

NJXRPQYJOUJAPR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(=O)CC2C3=CC=CC=C3C(=O)O2)C

Origin of Product

United States

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